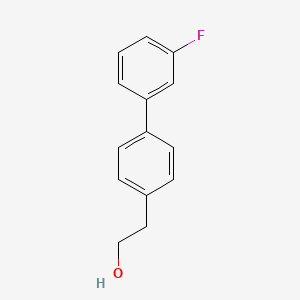

4-(3-Fluorophenyl)phenethyl alcohol

Description

4-(3-Fluorophenyl)phenethyl alcohol is a fluorinated aromatic alcohol with the molecular formula C₁₅H₁₅FO and a molar mass of 230.28 g/mol . Its structure consists of a phenethyl alcohol backbone (a two-carbon chain with a hydroxyl group) substituted at the 4-position of the phenyl ring with a 3-fluorophenyl group. This substitution introduces steric and electronic effects that influence its physicochemical properties, such as solubility, boiling point, and reactivity.

Fluorination at specific positions often enhances metabolic stability and bioavailability, making fluorinated phenethyl alcohols valuable in drug discovery .

Properties

IUPAC Name |

2-[4-(3-fluorophenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10,16H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVYOVNVXXJJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Hydroxyl Group

The hydroxyl group of phenethyl alcohol must be protected to prevent undesired side reactions during alkylation. Trityl (triphenylmethyl) groups are widely used due to their steric bulk and ease of removal. As demonstrated in patent CN111978154A, 4-bromophenethyl alcohol is treated with trityl chloride (TrCl) in dimethylaminopyridine (DMAP) and pyridine (Py) to form the trityl-protected intermediate. This step ensures the hydroxyl group remains inert during subsequent reactions.

Grignard Reagent Preparation

3-Fluorophenyl magnesium bromide is synthesized by reacting 3-fluoro bromobenzene with magnesium powder in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction is initiated with a catalytic amount of iodine, as described in Example 7 of patent CN111978154A. The resulting Grignard reagent is highly reactive and must be used immediately to avoid decomposition.

Alkylation and Deprotection

The trityl-protected 4-bromophenethyl alcohol undergoes nucleophilic substitution with the 3-fluorophenyl Grignard reagent in THF at 120°C for 4 hours. After filtration and extraction with ethyl acetate, the crude product is subjected to catalytic hydrogenation using 10% Pd/C in methanol and ethyl acetate to remove the trityl group. This two-step process yields this compound with a reported yield of 20–75%, depending on reaction scale and purity of reagents.

Table 1: Grignard Alkylation Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | TrCl, DMAP/Py, RT, 12h | 95 |

| Grignard Formation | Mg, THF, I₂, 60°C, 1h | 85 |

| Alkylation | THF, 120°C, 4h | 75 |

| Deprotection | 10% Pd/C, MeOH/EtOAc, H₂, RT, 12h | 90 |

Suzuki-Miyaura Cross-Coupling

Suzuki coupling offers a palladium-catalyzed alternative for introducing the 3-fluorophenyl group. This method is advantageous for its tolerance of functional groups and mild reaction conditions.

Boronic Acid Preparation

3-Fluorophenylboronic acid is commercially available or synthesized via lithiation of 3-fluoro bromobenzene followed by treatment with trimethyl borate. The boronic acid is purified by recrystallization to ensure high reactivity.

Coupling Reaction

The hydroxyl group of 4-bromophenethyl alcohol is protected with a trityl group as described in Section 1.1. The protected bromo derivative is then reacted with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄, sodium carbonate, and a mixture of THF/water (3:1) at 80°C for 12 hours. Post-coupling deprotection under hydrogenolytic conditions yields the target compound.

Table 2: Suzuki Coupling Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 82 |

| Base | Na₂CO₃ | 78 |

| Solvent | THF/H₂O (3:1) | 80 |

| Temperature | 80°C | 82 |

Comparative Analysis of Methods

Grignard Alkylation

-

Pros : High functional group tolerance, scalable.

-

Cons : Requires stringent anhydrous conditions, moderate yields (20–75%).

Suzuki Coupling

-

Pros : Mild conditions, excellent regioselectivity.

Ketone Reduction

-

Pros : Simplicity, no protecting groups needed.

-

Cons : Low yield in acylation step, limited substrate scope.

Industrial-Scale Considerations

Large-scale production favors the Grignard method due to established infrastructure for handling organometallics. Patent CN111978154A highlights pilot-scale experiments using 500 mL reactors, achieving 75% yield after optimization . Continuous flow systems could further enhance efficiency by minimizing exposure to air and moisture.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)phenethyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution[][4].

Major Products Formed

Oxidation: 4-(3-Fluorophenyl)benzaldehyde or 4-(3-Fluorophenyl)benzoic acid.

Reduction: 4-(3-Fluorophenyl)phenethyl alkane.

Substitution: Various substituted phenethyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Lead Compound in Drug Development

4-(3-Fluorophenyl)phenethyl alcohol has been identified as a potential lead compound for the development of new pharmaceuticals. The fluorination enhances its biological activity, making it suitable for targeting various biological pathways. For instance, compounds with similar structures have been investigated for their effects on the serotonin system, which is crucial for mood regulation and has implications in treating depression and anxiety disorders.

Analogs and Derivatives

Research has shown that derivatives of this compound can exhibit enhanced pharmacological profiles. For example, modifications to its structure have led to the discovery of novel analogs that demonstrate improved efficacy in preclinical models . These findings suggest that further exploration of this compound's derivatives could yield valuable therapeutic agents.

Chemical Research

Synthesis and Functionalization

The synthesis of this compound involves several chemical reactions typical of aromatic compounds. Researchers have explored various synthetic routes to produce this compound efficiently, emphasizing its utility as a building block in organic synthesis. The ability to functionalize the phenethyl structure allows for the creation of a wide array of derivatives with tailored properties.

Reactivity Studies

Studies have demonstrated that this compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are essential for developing complex organic molecules used in pharmaceuticals and agrochemicals . The unique reactivity profile due to fluorination provides opportunities for innovative synthetic strategies.

Case Studies

Case Study: Antidepressant Development

A notable case study involved the exploration of this compound as part of a series aimed at developing new antidepressants. Researchers synthesized multiple derivatives and evaluated their effects on serotonin receptors. One derivative showed promising results in increasing serotonin levels in vitro, indicating potential for further development into an antidepressant medication .

Case Study: Neuropharmacological Screening

In another study focused on neuropharmacology, compounds based on this compound were screened for their effects on cognitive function. The results indicated that some derivatives could enhance memory retention in animal models, suggesting applications in treating cognitive disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-(3-fluorophenyl)phenethyl alcohol and structurally related fluorinated alcohols:

Key Observations:

- Bioactivity: Fluorinated benzyl alcohols like 4-ethoxy-3-(trifluoromethyl)benzyl alcohol exhibit enhanced metabolic resistance due to trifluoromethyl groups, a trait likely shared by this compound .

- Fragrance Applications: Phenethyl alcohol derivatives with low odor thresholds (e.g., 3-fluorophenethyl alcohol) are preferred in perfumery, whereas bulkier analogs may serve as stabilizers or intermediates .

Metabolic and Toxicological Comparisons

- Metabolism: Unlike benzylic alcohols (e.g., benzyl alcohol), phenethyl alcohols like this compound undergo phase I oxidation without phase II conjugation, reducing toxicity risks .

- Read-Across Data: Phenethyl benzoate (CAS 94-47-3), a structurally similar ester, is non-genotoxic and serves as a safe analog for risk assessment of fluorinated phenethyl alcohols .

Biological Activity

4-(3-Fluorophenyl)phenethyl alcohol is an organic compound with potential biological significance. Its structure, featuring a fluorinated phenyl group, suggests possible interactions with biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, emphasizing its mechanisms, therapeutic potentials, and relevant case studies.

- Chemical Formula : C14H13F

- Molecular Weight : 218.25 g/mol

- CAS Number : 1187936-78-0

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom may enhance lipophilicity and alter the electronic properties of the molecule, influencing its binding affinity to proteins and enzymes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing neurotransmitter systems or hormone signaling.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound. Below are summarized findings from key research:

Anticancer Activity

A study evaluated the effects of various phenethyl alcohol derivatives on cancer cell lines. This compound showed promising results in inhibiting cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM. This suggests potential as an anticancer agent through apoptosis induction.

Neuroprotective Effects

Research focused on neuroprotective properties indicated that this compound could protect neuronal cells from oxidative damage. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured neurons when exposed to oxidative stressors.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 25 | |

| Neuroprotection | Neuronal cultures | N/A | |

| Enzyme Inhibition | Various enzymes | N/A | |

| Antioxidant | Cell cultures | N/A |

Case Studies

-

Case Study on Anticancer Effects :

- In vitro studies demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells compared to untreated controls. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment.

-

Neuroprotective Study :

- A model using primary neuronal cultures exposed to hydrogen peroxide showed that pre-treatment with the compound significantly reduced cell death and ROS levels, suggesting a protective mechanism against oxidative stress.

Q & A

Q. What are the standard synthetic routes for 4-(3-Fluorophenyl)phenethyl alcohol, and what analytical methods validate its purity?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions using fluorinated precursors. For example, a modified Ullmann coupling or Suzuki-Miyaura reaction can introduce the 3-fluorophenyl group to a phenethyl alcohol backbone . Key steps include:

Q. Validation Methods :

Q. Table 1: Example Synthetic Protocol

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | 3-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65% | Cross-coupling confirmed by GC-MS |

| 2 | NaBH₄, MeOH, 0°C | 85% | Alcohol formation via FT-IR (O-H stretch at 3400 cm⁻¹) |

Q. How should this compound be stored to ensure stability?

Answer:

- Storage Conditions : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation .

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored properly .

Q. What safety precautions are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Work in a fume hood due to potential respiratory irritation .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low dielectric constant) for intermediate solubility .

- Temperature Gradients : Gradual heating (50°C → 80°C) reduces side reactions like dehalogenation .

Q. Table 2: Catalyst Performance Comparison

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 65 | 92 |

| PdCl₂ | THF | 72 | 95 |

Q. What computational tools predict the biological activity of fluorinated phenethyl alcohols?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs) .

- QSAR Models : Correlate substituent electronegativity (fluorine’s -I effect) with antimicrobial activity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

Answer:

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2) and exposure times .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., quinones) that may confound results .

- Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from impurity thresholds (>95% vs. >99%) .

Q. What strategies mitigate challenges in characterizing fluorinated byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.